molecular formula C23H25N3O4 B2429158 N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-52-8

N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2429158
CAS No.: 899750-52-8
M. Wt: 407.47
InChI Key: BKZXOIIBBYSFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-17-11-9-16(10-12-17)21-19-7-5-13-25(19)14-15-26(21)23(27)24-18-6-4-8-20(29-2)22(18)30-3/h4-13,21H,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZXOIIBBYSFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on various research findings.

Structure and Properties

The compound features a complex molecular structure characterized by a dihydropyrrolo[1,2-a]pyrazine core with methoxy-substituted phenyl groups. Its chemical formula is C21H24N2O4C_{21}H_{24}N_2O_4, and it has been synthesized through various methods that emphasize its pharmacological potential.

NMDA Receptor Modulation

Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) of N-Methyl-D-Aspartate receptors (NMDARs). These receptors are crucial for synaptic plasticity and memory function. Dysfunction in NMDARs is linked to several neurological conditions such as schizophrenia and Alzheimer's disease . The compound's ability to enhance NMDAR activity could provide therapeutic avenues for these disorders.

Anti-inflammatory Effects

Preliminary studies have shown that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant anti-inflammatory properties. For instance, in vitro assays demonstrated that certain derivatives inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways. The half-maximal inhibitory concentration (IC50) values for these derivatives ranged from 19.45 μM to 42.1 μM against COX-2, indicating moderate potency compared to standard anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

In a study examining the neuroprotective potential of similar compounds, it was found that they could mitigate excitotoxicity in neuronal cultures exposed to glutamate. This suggests that this compound may offer protective effects against neurodegeneration by modulating glutamatergic signaling pathways .

Summary Table of Biological Activities

Activity Mechanism IC50 Values (μM) Reference
NMDA Receptor ModulationPositive allosteric modulationNot specified
Anti-inflammatory (COX-2)Inhibition of cyclooxygenase enzymes19.45 - 42.1
NeuroprotectionMitigation of excitotoxicityNot specified

Q & A

Q. Substituent Introduction :

  • Attach the 4-methoxyphenyl group via Suzuki-Miyaura coupling using arylboronic acids and Pd(PPh₃)₄ .
  • Introduce the 2,3-dimethoxyphenyl carboxamide moiety via amide coupling (e.g., EDC/HOBt activation) .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization (MeOH/CH₂Cl₂) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
  • NMR : ¹H/¹³C NMR to verify substituent positions and core structure (e.g., dihydropyrrolo[1,2-a]pyrazine protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (calc. for C₂₄H₂₇N₃O₅: 437.19 g/mol) .
  • HPLC : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer : Preliminary studies on analogous pyrrolo[1,2-a]pyrazines suggest:
  • CNS Modulation : Interaction with serotonin or dopamine receptors via molecular docking simulations .
  • Enzyme Inhibition : Competitive inhibition of kinases (e.g., MAPK) measured via fluorescence-based assays (IC₅₀ values in µM range) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and regioselectivity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for cyclization step .
  • Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and byproducts .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Deuterated Solvent Trials : Re-run NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm substituent orientation on the aromatic rings .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (if single crystals are obtainable) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified methoxy groups (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy phenyl) .
  • Biological Assays : Compare IC₅₀ values across analogs in kinase inhibition assays .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

Q. How to assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to detect degradation products .
  • Plasma Stability : Test in human plasma (37°C, 1h) using LC-MS to quantify intact compound .

Q. What methodologies are employed to separate enantiomers (if applicable)?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra with racemic mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.